2,4-Diamino-6-hydroxypyrimidine-15N3

Vue d'ensemble

Description

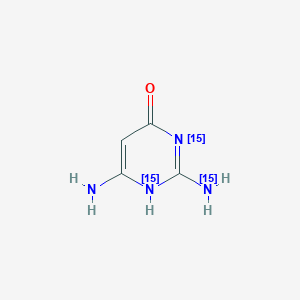

2,4-Diamino-6-hydroxypyrimidine-15N3 is a nitrogen-labeled derivative of 2,4-diamino-6-hydroxypyrimidine, a compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids. The nitrogen labeling (15N3) is often used in scientific research to trace and study the compound’s behavior in biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-hydroxypyrimidine typically involves the reaction of guanidine hydrochloride with ethyl cyanoacetate, followed by cyclization and hydrolysis. The reaction conditions often include the use of sodium methoxide as a base and ethanol as a solvent. The process can be summarized as follows:

Step 1: Guanidine hydrochloride reacts with ethyl cyanoacetate in the presence of sodium methoxide to form 2,4-diamino-6-hydroxypyrimidine.

Step 2: The intermediate product undergoes cyclization and hydrolysis to yield the final compound

Industrial Production Methods

In industrial settings, the production of 2,4-diamino-6-hydroxypyrimidine involves similar synthetic routes but on a larger scale. The use of phosphorus oxychloride for chlorination and subsequent hydrolysis is common. The reaction is quenched with alcohols, and the product is isolated using organic solvents .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like phosphorus oxychloride and various amines are employed for substitution reactions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties .

Applications De Recherche Scientifique

2,4-Diamino-6-hydroxypyrimidine-15N3 has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other pyrimidine derivatives.

Biology: Employed in studies involving nucleic acid synthesis and metabolism.

Medicine: Investigated for its potential as an anti-tubercular agent and its role in inhibiting dihydrofolate reductase, an enzyme targeted in cancer and bacterial infections

Industry: Utilized in the production of corrosion inhibitors and fluorescent probes for detecting metal ions

Mécanisme D'action

The mechanism of action of 2,4-diamino-6-hydroxypyrimidine involves its interaction with specific enzymes and molecular targets. For instance, it inhibits dihydrofolate reductase, thereby blocking the synthesis of tetrahydrobiopterin and reducing nitric oxide production. This inhibition affects various biological pathways, including those involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil, a medication for hair growth.

2,4-Diamino-5-aryl-6-substituted pyrimidines: Investigated for their anti-tubercular activities

Uniqueness

2,4-Diamino-6-hydroxypyrimidine-15N3 is unique due to its nitrogen labeling, which allows for detailed tracing and study in biological systems. This feature makes it particularly valuable in research applications where understanding the compound’s behavior and interactions is crucial .

Activité Biologique

2,4-Diamino-6-hydroxypyrimidine-15N3 (DAHP) is a pyrimidine derivative that has garnered attention in biochemical and pharmacological research due to its unique biological activities. As an inhibitor of tetrahydrobiopterin (BH4) synthesis, DAHP plays a significant role in various physiological and pathological processes, particularly in the modulation of nitric oxide (NO) production and inflammation.

DAHP primarily functions as an inhibitor of GTP cyclohydrolase I, the enzyme responsible for the synthesis of BH4. This cofactor is crucial for the activity of inducible nitric oxide synthase (iNOS), which catalyzes the production of NO from L-arginine. By inhibiting BH4 synthesis, DAHP effectively reduces iNOS activity and subsequent NO production, which has implications in inflammatory responses and other biological pathways.

Key Mechanisms:

- Inhibition of iNOS : DAHP downregulates iNOS expression at both mRNA and protein levels, leading to decreased NO synthesis in activated macrophages and other cell types .

- Impact on Inflammation : The reduction of NO can mitigate inflammatory responses, making DAHP a potential therapeutic agent in conditions characterized by excessive NO production.

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with DAHP. Below are some notable findings:

1. Nitric Oxide Modulation

DAHP has been shown to suppress NO production in cytokine-activated cells. In studies involving murine peritoneal macrophages activated by interferon-gamma, DAHP effectively reduced iNOS mRNA and protein levels, indicating its role as a potent anti-inflammatory agent .

2. Intestinal Permeability

In a study assessing intestinal permeability in rats treated with non-steroidal anti-inflammatory drugs (NSAIDs), DAHP was found to protect against NSAID-induced intestinal damage. The compound prevented increases in intestinal permeability associated with indomethacin treatment, suggesting its protective effects on gastrointestinal integrity .

3. Corrosion Inhibition

DAHP has also been evaluated for its potential as a corrosion inhibitor for mild steel in acidic environments. Potentiodynamic measurements indicated that DAHP can effectively reduce corrosion rates, highlighting its utility beyond biological applications .

Case Studies

Several case studies illustrate the diverse applications and effects of DAHP:

-

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving rats subjected to indomethacin-induced enteropathy, DAHP administration resulted in significantly lower intestinal permeability compared to controls. This finding underscores DAHP's potential as a therapeutic agent for preventing NSAID-related gastrointestinal toxicity. -

Case Study 2: Inhibition of Tetrahydrobiopterin Synthesis

A study focused on the effects of DAHP on fibroblasts revealed that it could suppress NO production effectively, indicating its potential use in managing conditions where NO plays a detrimental role, such as chronic inflammation or certain cardiovascular diseases .

Data Tables

| Study | Objective | Findings |

|---|---|---|

| Intestinal Permeability Study | Assess protective effects against NSAIDs | DAHP reduced permeability significantly (p < 0.01) |

| iNOS Expression Study | Evaluate impact on iNOS levels | Downregulation of iNOS mRNA and protein observed |

| Corrosion Inhibition Study | Test effectiveness as a corrosion inhibitor | Significant reduction in corrosion rates noted |

Propriétés

IUPAC Name |

4-amino-2-(15N)azanyl-(1,3-15N2)1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i6+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELIMKTDYHAOY-TTXLGWKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([15N]=C([15NH]C1=O)[15NH2])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.